2-Chloro-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
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Overview
Description
2-Chloro-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a carboxylic acid group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a chlorinated pyrimidine derivative, in the presence of a base and a suitable solvent. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-Chloro-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. For example, it may act as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- 2-(4-Alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-(4-Alkoxy-3-cyano)phenyl-6-imino-1,6-dihydropyrimidine-5-carboxylic acid
Uniqueness
2-Chloro-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H3ClN2O4 |
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Molecular Weight |
190.54 g/mol |
IUPAC Name |
2-chloro-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C5H3ClN2O4/c6-5-7-1(4(11)12)2(9)3(10)8-5/h9H,(H,11,12)(H,7,8,10) |
InChI Key |
GICUCDMAINNYAR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(NC1=O)Cl)C(=O)O)O |
Origin of Product |
United States |
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